3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-14-8-4-5-13(6-8)10-11-9(12-15-10)7-2-3-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXTZPZQVYNRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NC(=NS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and methoxypyrrolidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi:
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Fungal Strains Tested :
- Aspergillus niger
- Candida albicans
Studies reveal that compounds similar to 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole demonstrate promising antibacterial and antifungal activities, suggesting potential applications in treating infections .
Anticancer Activity
Thiadiazoles have been noted for their anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines such as:
- Human breast carcinoma (MCF-7)
- Human hepatocellular carcinoma (HepG2)
The structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole structure can enhance cytotoxicity against these cancer cell lines .
Case Study 1: Antimicrobial Evaluation
In a study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy. The results showed that certain derivatives exhibited higher activity against Staphylococcus aureus compared to standard antibiotics .
Case Study 2: Anticancer Screening
A recent publication detailed the synthesis of novel thiadiazoles and their evaluation against human cancer cell lines. The study found that one derivative had an IC value of 2.94 µM against HepG2 cells, indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses. Detailed studies on the molecular mechanisms are essential to understand its full potential and optimize its use in various applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Antidiabetic Activity : Benzodioxin-fused analogs () show potent enzyme inhibition, suggesting that bulky aromatic substituents at C3/C5 enhance binding to metabolic targets. The cyclopropyl group in the target compound may offer similar steric advantages but lacks aromatic π-π interactions .
- Anticancer Potential: Thiadiazole-triazole hybrids () demonstrate strong EGFR kinase inhibition, likely due to planar triazole-thiadiazole systems enabling deep binding pockets. The methoxypyrrolidinyl group in the target compound may reduce planarity but improve membrane permeability .
- Synthetic Flexibility : 3,5-Diiodo-1,2,4-thiadiazole () highlights the utility of halogen substituents for cross-coupling. The cyclopropyl and methoxypyrrolidinyl groups in the target compound may limit such reactivity but enhance metabolic stability .
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability: Methoxy groups are known to resist oxidative metabolism, suggesting enhanced half-life compared to unsubstituted pyrrolidine or halogenated derivatives .
Biological Activity
3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various biological targets.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The synthesis of this compound involves several steps:
- Formation of the Thiadiazole Ring : The initial step typically includes the reaction of hydrazine derivatives with carbon disulfide followed by cyclization.
- Introduction of Cyclopropyl and Methoxypyrrolidinyl Groups : Subsequent reactions involve the introduction of the cyclopropyl group via alkylation and the methoxypyrrolidinyl group through nucleophilic substitution.
These synthetic routes are optimized for yield and purity, often utilizing various solvents and catalysts to achieve the desired product .
Biological Evaluation
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties, enzyme inhibition, and antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, in vitro tests demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells .
Enzyme Inhibition
The compound has also been screened for its ability to inhibit key enzymes involved in cancer progression:
- Aromatase Inhibition : The compound showed promising aromatase inhibitory activity with an IC50 of 0.062 mmol/L against MCF-7 cells.
- Acetylcholinesterase (AChE) Inhibition : Preliminary findings suggest that derivatives of this compound may act as potent AChE inhibitors, which could be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial efficacy. It demonstrated moderate activity against various bacterial strains, indicating its potential as an antibacterial agent .
Case Studies and Research Findings
Several research studies have focused on the biological activity of thiadiazole derivatives similar to this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Compound showed IC50 values of 0.084 mmol/L (MCF-7) and 0.034 mmol/L (A549) |
| Study B | Enzyme Inhibition | Aromatase inhibition with IC50 of 0.062 mmol/L; potential AChE inhibitor |
| Study C | Antimicrobial Activity | Moderate activity against Salmonella typhi and Bacillus subtilis |
Q & A
Q. What are the established synthetic routes for 1,2,4-thiadiazole derivatives, and how can they be adapted for synthesizing 3-cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole?
- Methodological Answer : The synthesis of 1,2,4-thiadiazoles typically involves cyclization of thioamides or oxidative dimerization of thioamide precursors. For example, oxidative dimerization using iodine catalysts and molecular oxygen in aqueous media provides an eco-friendly route . To synthesize the target compound, substituents at the 3- and 5-positions must be introduced via cross-coupling or substitution reactions. The cyclopropyl group may be added using cyclopropanation reagents (e.g., Simmons-Smith conditions), while the 3-methoxypyrrolidine moiety can be introduced via nucleophilic substitution or Buchwald-Hartwig amination .
Q. Which spectroscopic techniques are critical for characterizing 1,2,4-thiadiazole derivatives, and what structural features do they confirm?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns and electronic environments. For example, methoxy protons (~δ 3.2–3.5 ppm) and pyrrolidine ring protons (~δ 1.5–3.0 ppm) .
- IR Spectroscopy : Validates functional groups (e.g., C-N stretching at ~1,350 cm⁻¹, S-N vibrations at ~650 cm⁻¹) .
- HPLC-MS : Ensures purity and molecular weight confirmation, critical for bioactive compound validation .
Q. What biological activities are associated with 1,2,4-thiadiazole scaffolds, and how might the target compound’s substituents influence these properties?
- Methodological Answer : 1,2,4-Thiadiazoles exhibit antifungal, anticancer, and anticonvulsant activities . The cyclopropyl group may enhance metabolic stability, while the 3-methoxypyrrolidine moiety could improve solubility and target binding (e.g., via H-bonding with enzymes like 14-α-demethylase). Computational docking studies (e.g., using PDB: 3LD6) are recommended to predict interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of 3-substituted 1,2,4-thiadiazoles?
- Methodological Answer : Byproduct formation (e.g., unexpected pyrazole derivatives, as seen in phenylhydrazine reactions ) can be mitigated by:
- Controlling stoichiometry : Limiting excess reagents to avoid secondary cyclizations.
- Temperature modulation : Lower temperatures reduce side reactions (e.g., <80°C for hydrazine couplings ).
- Catalyst selection : Eosin Y photocatalysis enables visible-light-driven cyclization without toxic oxidants .
Q. What strategies resolve contradictions in biological activity data for structurally similar thiadiazoles?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors. Strategies include:
Q. How can computational methods predict the target compound’s interaction with biological targets like 14-α-demethylase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding affinities. Steps include:
- Protein preparation : Retrieve 3LD6 from PDB, remove water, add polar hydrogens.
- Ligand preparation : Optimize the target compound’s geometry using DFT (e.g., B3LYP/6-31G*).
- Docking validation : Compare results with known inhibitors (e.g., fluconazole) to assess pose reliability .
Key Recommendations
- Prioritize green synthesis methods (e.g., aqueous-phase reactions ) to align with sustainability goals.
- Validate biological activity using orthogonal assays (e.g., enzymatic inhibition + cell viability) to address data variability .
- Explore hybrid scaffolds (e.g., triazolo-thiadiazoles ) for enhanced bioactivity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
